N-cyclooctyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide
Description
N-cyclooctyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a tetrazole ring substituted at the 1-position with a methyl group and a cyclooctylamide moiety at the benzamide’s nitrogen. Tetrazole rings are bioisosteres for carboxylic acids, enhancing metabolic stability and binding affinity, while the cyclooctyl group may influence lipophilicity and membrane permeability .
Properties
Molecular Formula |
C17H23N5O |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-cyclooctyl-4-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H23N5O/c1-13-19-20-21-22(13)16-11-9-14(10-12-16)17(23)18-15-7-5-3-2-4-6-8-15/h9-12,15H,2-8H2,1H3,(H,18,23) |
InChI Key |
IMVMZLSYWUBVNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3CCCCCCC3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-cyclooctyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves the formation of the tetrazole ring followed by its attachment to the benzamide structure. One common method for synthesizing tetrazole derivatives is the Click Chemistry approach, which involves the reaction of azides with alkynes under mild conditions to form the tetrazole ring. The cyclooctyl group can be introduced through various alkylation reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to ensure efficient synthesis.
Chemical Reactions Analysis
N-cyclooctyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring or the benzamide structure, potentially altering the compound’s biological activity.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzamide or tetrazole ring are replaced with other groups. Common reagents for these reactions include halogens, acids, and bases.
Cyclization: The tetrazole ring can participate in cyclization reactions, forming more complex ring structures.
Scientific Research Applications
Medicinal Chemistry
N-cyclooctyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide has been investigated for its potential as a therapeutic agent due to its interaction with specific biological targets. Notably, it has shown promise in the following areas:
- G Protein-Coupled Receptors (GPCRs) : The compound may act as an agonist or antagonist at GPCRs, which are crucial for many signaling pathways in the body. This interaction is vital for understanding its mechanism of action and therapeutic effects .
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties. The tetrazole moiety may contribute to this activity by modulating enzyme functions involved in tumor growth .
Drug Development
The unique structure of this compound allows for exploration in drug design. It serves as a lead compound for developing new therapeutics targeting specific receptors or enzymes implicated in various diseases. The compound's ability to interact with multiple biological targets makes it a versatile candidate for further pharmacological studies .
Industrial Applications
Beyond medicinal uses, this compound also has potential applications in industrial settings:
- Dyes and Pigments : Compounds containing tetrazole rings are often utilized in the synthesis of dyes due to their stability and vibrant colors. This compound could be explored for such applications .
Case Study 1: Anticancer Properties
A study investigating the anticancer potential of tetrazole derivatives highlighted that compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival .
Case Study 2: GPCR Interaction
Research focused on the interaction of this compound with GPCRs revealed that it could selectively modulate receptor activity. This selectivity is crucial for developing drugs with fewer side effects while maintaining efficacy .
Summary of Findings
The applications of this compound span across medicinal chemistry and industrial uses, primarily due to its unique chemical structure and biological activity. Ongoing research continues to explore its full potential, particularly in drug development aimed at treating complex diseases such as cancer.
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Interaction with GPCRs; potential anticancer activity |
| Drug Development | Lead compound for designing new therapeutics |
| Industrial Applications | Potential use in dyes and pigments |
Mechanism of Action
The mechanism of action of N-cyclooctyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets in biological systems. The tetrazole ring can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting or modulating their activity . The cyclooctyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
PCAF HAT Inhibitors (Benzamide Derivatives)
Compounds like 2-hexanoylamino-1-(4-carboxyphenyl)benzamide (68% inhibition at 100 µM) and 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide (79% inhibition) demonstrate that the 2-acylamino substituent is critical for PCAF histone acetyltransferase (HAT) inhibition. However, acyl chain length (C6 to C16) has minimal impact, and the 2-aminobenzoic acid scaffold can replace salicylic acid without losing activity. In contrast, anthranilic acid derivatives show reduced activity (34%), emphasizing the necessity of the acylamino side chain .
The cyclooctyl group could increase lipophilicity compared to carboxyphenyl substituents, affecting cell permeability.
Antimicrobial Benzamides
N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides (e.g., compounds 10a-j ) exhibit moderate antimicrobial activity against E. coli. Their activity is attributed to the nitro group and triazole-thiazole hybrid structure, which may disrupt bacterial membrane integrity .
Comparison Insight: The target compound lacks a nitro group but includes a tetrazole ring, which is known to enhance bioactivity. Its cyclooctyl group may further modulate solubility and target binding compared to triazole-containing analogs.
Neuroleptic Benzamides
Benzamide derivatives like amisulpride , tiapride , and sulpiride are neuroleptics with similar core structures but distinct substituents (e.g., methoxy groups, sulfonyl chains). These compounds highlight the pharmacological versatility of benzamides but require precise structural tuning for receptor specificity .
Conventional vs. Green Chemistry Approaches
Compounds like 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl)benzamide are synthesized via conventional refluxing (6–8 hours, 70–75% yield) or ultrasonic irradiation (30–40 minutes, 85–90% yield). Ultrasonic methods improve reaction kinetics and yield, aligning with green chemistry principles .
Comparison Insight : The target compound’s synthesis may benefit from similar green chemistry techniques, though its tetrazole ring might require specialized coupling reagents (e.g., EDC/HOBt, as in ) .
Click Chemistry for Triazole-Benzamides
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables efficient synthesis of triazole-linked benzamides (e.g., 10a-j ) with high yields (85–95%) and purity. This method’s regioselectivity and speed contrast with traditional amide bond formation .
Comparison Insight : The target compound’s tetrazole ring could be synthesized via [2+3] cycloaddition, though its steric cyclooctyl group may necessitate optimized reaction conditions.
Physicochemical and Pharmacokinetic Properties
Key Observations :
- Tetrazole vs. Carboxylic Acid : The tetrazole in the target compound may improve metabolic stability compared to carboxylic acid-containing analogs .
- Cyclooctyl vs. Linear Chains : The bulky cyclooctyl group could enhance lipophilicity (logP) but reduce aqueous solubility, impacting bioavailability.
- Synthetic Efficiency : Click chemistry and ultrasonic methods offer advantages in yield and time over traditional refluxing .
Biological Activity
N-cyclooctyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, interactions with biological targets, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C17H23N5O |
| Molecular Weight | 313.4 g/mol |
| IUPAC Name | This compound |
| Structural Features | Cyclooctyl group, benzamide, and tetrazole moiety |
The presence of the tetrazole ring is particularly noteworthy as it enhances the compound's ability to interact with various biological targets, potentially influencing multiple cellular processes.
The biological activity of this compound is primarily attributed to its interaction with specific proteins and receptors involved in cellular signaling pathways. The tetrazole moiety can mimic carboxylic acids, allowing the compound to bind effectively to enzymes and receptors, thereby modulating their activity. This property suggests potential applications in drug development targeting various diseases.
Pharmacological Studies
Recent studies have indicated that compounds similar to this compound exhibit a range of pharmacological effects:
- Antagonistic/Agonistic Activity : The compound has been shown to act as both an agonist and antagonist depending on the specific biological target, influencing pathways related to neurotransmission and inflammation .
- Neuroleptic Activity : Research into related benzamide compounds has demonstrated significant neuroleptic activity, suggesting that N-cyclooctyl derivatives could also exhibit similar properties, potentially useful in treating psychiatric disorders .
- Herbicidal Properties : Some derivatives of tetrazole-containing compounds have been studied for their herbicidal activity, indicating a broader application in agricultural chemistry .
Interaction Studies
Research focusing on the interactions of this compound with G protein-coupled receptors (GPCRs) has revealed promising results. These studies are crucial for understanding how this compound can influence signaling pathways linked to various physiological responses.
Synthesis and Derivatives
The synthesis of this compound typically involves several key steps that allow for modifications aimed at enhancing its biological activity. Various synthetic routes have been explored, leading to derivatives with improved efficacy or selectivity against specific targets.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| N-cyclohexyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide | Cyclohexyl group instead of cyclooctyl | Neuroleptic and anti-inflammatory actions |
| N-benzyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide | Benzyl substitution | Antibacterial and antifungal properties |
These comparisons highlight how structural variations can significantly influence biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
